molecular formula C10H13BrN2O B1331041 3-Bromo-4-morpholinoaniline CAS No. 347324-26-9

3-Bromo-4-morpholinoaniline

Cat. No.: B1331041
CAS No.: 347324-26-9
M. Wt: 257.13 g/mol
InChI Key: IWWZCFFYGZRVHR-UHFFFAOYSA-N
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Description

3-Bromo-4-morpholinoaniline: is an organic compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a morpholine group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-morpholinoaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This process typically starts with 3-bromoaniline, which undergoes a substitution reaction with morpholine under appropriate conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-morpholinoaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different aniline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various aniline derivatives.

    Substitution: Substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-morpholinoaniline has several applications in scientific research:

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the morpholine group.

    3-Chloro-4-morpholinoaniline: Similar structure with a chlorine atom instead of bromine.

    4-Morpholinoaniline: Lacks the bromine atom.

Uniqueness: 3-Bromo-4-morpholinoaniline is unique due to the presence of both the bromine atom and the morpholine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-bromo-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWZCFFYGZRVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350171
Record name 3-Bromo-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347324-26-9
Record name 3-Bromo-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure of Intermediate 36 but using 4-(2-bromo-4-nitrophenyl)morpholine as starting material and allowing 5 h for hydrogenation and subsequently purifying by chromatography eluting with EtOAc/isohexane there was thus obtained the title compound (Intermediate 75) in 24% yield; 1H NMR δ 6.90 (1H, d), 6.80 (1H, s), 6.50 (1H, dd), 5.00 (2H, s), 5.40 (1H, d), 3.70-3.60 (4H, m), 2.80-2.70 (4H, m); MS m/e MH+ 258.
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